氟伐他汀钠乙酯
描述
Fluvastatin N-ethyl sodium is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease . Fluvastatin N-ethyl sodium is a sodium salt form of fluvastatin, which enhances its solubility and stability. It is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .
科学研究应用
Fluvastatin N-ethyl sodium has a wide range of scientific research applications:
作用机制
- HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, which is a crucial step in cholesterol biosynthesis .
- Lower cholesterol levels lead to decreased production of low-density lipoprotein (LDL) cholesterol, commonly known as “bad” cholesterol .
- Downstream effects include decreased LDL cholesterol levels and potential prevention of cardiovascular events .
- Impact on Bioavailability : Food can affect its absorption; taking it with meals may enhance bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Fluvastatin N-ethyl sodium interacts with the enzyme HMG-CoA reductase, blocking its function . This interaction is competitive, meaning Fluvastatin N-ethyl sodium competes with HMG-CoA for binding to the enzyme . By inhibiting HMG-CoA reductase, Fluvastatin N-ethyl sodium prevents the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis .
Cellular Effects
Fluvastatin N-ethyl sodium has significant effects on various types of cells, particularly liver cells where cholesterol synthesis primarily occurs . By inhibiting HMG-CoA reductase, it reduces the production of cholesterol, impacting cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fluvastatin N-ethyl sodium involves its binding to HMG-CoA reductase, inhibiting the enzyme’s function . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing cholesterol synthesis .
Temporal Effects in Laboratory Settings
The effects of Fluvastatin N-ethyl sodium change over time in laboratory settings. It is extensively metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite . These metabolites are excreted in the bile, and approximately 95% of a dose is recovered in the feces .
Dosage Effects in Animal Models
The effects of Fluvastatin N-ethyl sodium vary with different dosages in animal models . It has been shown to reduce cholesterol levels and alter endothelial function and plaque stability in animal models .
Metabolic Pathways
Fluvastatin N-ethyl sodium is involved in the cholesterol biosynthesis pathway . It interacts with HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol .
Transport and Distribution
Fluvastatin N-ethyl sodium is extensively absorbed from the gastrointestinal tract . After absorption, it is nearly completely extracted and metabolized in the liver . Due to its hydrophilic nature and extensive plasma protein binding, Fluvastatin N-ethyl sodium has a small volume of distribution with minimal concentrations in extrahepatic tissues .
Subcellular Localization
Fluvastatin N-ethyl sodium is primarily localized in the liver, where cholesterol synthesis occurs . It interacts with HMG-CoA reductase, an enzyme found in the endoplasmic reticulum of liver cells . The inhibition of this enzyme by Fluvastatin N-ethyl sodium is a crucial step in its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin N-ethyl sodium involves several key steps. Initially, the indole ring is synthesized, followed by the formation of the olefin with E-configuration and the 3,5-syn-diol . The conversion of fluvastatin to its sodium salt form is achieved by treating it with 1N sodium hydroxide solution .
Industrial Production Methods
Industrial production of fluvastatin N-ethyl sodium typically involves a convergent synthesis approach. This method is scalable and economically viable, making it suitable for commercial production . The process includes the synthesis of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions and purification steps .
化学反应分析
Types of Reactions
Fluvastatin N-ethyl sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving fluvastatin N-ethyl sodium include sodium hydroxide, organic solvents like t-butyl methyl ether, and various catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from the reactions involving fluvastatin N-ethyl sodium include its sodium salt form and various intermediate compounds used in its synthesis .
相似化合物的比较
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with similar mechanisms of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Fluvastatin N-ethyl sodium is unique due to its enhanced solubility and stability compared to other statins . It also has a lower potential for drug interactions, making it a safer option for patients on multiple medications .
属性
IUPAC Name |
sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBBQAQDAUENCT-HDPLEABFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93936-64-2 | |
Record name | Fluvastatin N-ethyl sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUVASTATIN N-ETHYL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。